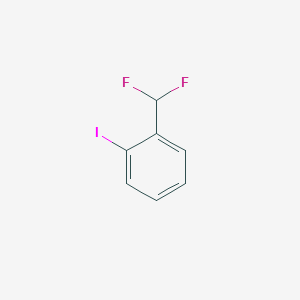

1-(Difluoromethyl)-2-iodobenzene

CAS No.: 1214334-19-6

Cat. No.: VC4334477

Molecular Formula: C7H5F2I

Molecular Weight: 254.018

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214334-19-6 |

|---|---|

| Molecular Formula | C7H5F2I |

| Molecular Weight | 254.018 |

| IUPAC Name | 1-(difluoromethyl)-2-iodobenzene |

| Standard InChI | InChI=1S/C7H5F2I/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |

| Standard InChI Key | XHKZFILEALTNMG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)F)I |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

1-(Difluoromethyl)-2-iodobenzene possesses the molecular formula C₇H₅F₂I, with a molar mass of 254.02 g/mol . The benzene core features an iodine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 1-position, as confirmed by its SMILES notation (C1=CC=C(C(=C1)C(F)F)I) and InChIKey (XHKZFILEALTNMG-UHFFFAOYSA-N) . The spatial arrangement of substituents creates steric and electronic effects that influence reactivity, particularly in cross-coupling reactions.

Spectroscopic Signatures

While direct spectral data for 1-(difluoromethyl)-2-iodobenzene are unavailable, analogous difluoromethylated aromatics exhibit distinct ¹⁹F NMR resonances near δ −80 to −95 ppm (doublets, J ≈ 55–75 Hz) due to CF₂H groups . For example, 1-(difluoromethoxy)-4-iodobenzene shows a ¹H NMR triplet at δ 6.47 ppm (J = 73.8 Hz) and a ¹⁹F NMR doublet at δ −80.4 ppm (J = 73.7 Hz) . Mass spectrometry of related compounds, such as 1-(difluoromethyl)-5-phenyl-1H-tetrazole, reveals characteristic fragmentation patterns with prominent peaks at m/z 196 (M⁺) and 118 (base peak) .

Synthesis and Manufacturing Approaches

Direct Difluoromethylation Strategies

A patented method for synthesizing difluoromethyl iodide (CF₂HI) involves reacting chlorodifluoroacetic acid with sodium iodide in sulfolane solvent at 100–150°C, yielding CF₂HI in batches exceeding 5 kg . This intermediate can subsequently participate in radical or nucleophilic substitutions with aromatic substrates. For instance, iodobenzene derivatives may undergo difluoromethylation via CF₂HI insertion under thermal or photochemical conditions, though specific protocols for 1-(difluoromethyl)-2-iodobenzene remain undocumented .

Propellane-Based Routes

The reaction of difluoromethyl iodide with [1.1.1]propellane at 40–260°C produces iodinated bicyclo compounds like 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane . While this pathway highlights the versatility of CF₂HI in strained systems, adapting it to benzene derivatives would require modulating ring strain and steric effects.

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predicts CCS values for 1-(difluoromethyl)-2-iodobenzene adducts (Table 1) . The [M+H]⁺ ion (m/z 254.95) exhibits a CCS of 137.2 Ų, while [M+Na]⁺ (m/z 276.93) shows higher mobility at 141.7 Ų, likely due to sodium’s charge density enhancing gas-phase interactions .

Table 1: Predicted Collision Cross-Sections for 1-(Difluoromethyl)-2-Iodobenzene Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 254.94768 | 137.2 |

| [M+Na]⁺ | 276.92962 | 141.7 |

| [M+NH₄]⁺ | 271.97422 | 141.3 |

| [M-H]⁻ | 252.93312 | 131.3 |

Thermal Stability and Reactivity

Industrial and Research Applications

Pharmaceutical Intermediates

Ortho-substituted iodobenzenes serve as precursors to kinase inhibitors and antipsychotics. The difluoromethyl moiety can act as a metabolically stable bioisostere for hydroxyl or methyl groups, improving drug pharmacokinetics .

Materials Science

In polymer chemistry, difluoromethylated aromatics contribute to low-dielectric-constant materials for microelectronics. The iodine substituent enables post-polymerization functionalization via click chemistry .

Future Research Directions

-

Mechanistic Studies: Elucidate the kinetics of CF₂HI insertion into iodobenzene derivatives.

-

Catalytic Systems: Develop palladium or nickel catalysts for regioselective difluoromethylation.

-

Toxicity Profiling: Assess ecotoxicological impacts of difluoromethyl-iodo aromatics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume